molecular formula C7H7BClFO2 B15051244 [(2-Chloro-5-fluorophenyl)methyl]boronic acid

[(2-Chloro-5-fluorophenyl)methyl]boronic acid

Cat. No.: B15051244
M. Wt: 188.39 g/mol
InChI Key: NZIILIXKNAVDGO-UHFFFAOYSA-N
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Description

[(2-Chloro-5-fluorophenyl)methyl]boronic acid is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with chlorine and fluorine atoms. The unique combination of these substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-5-fluorophenyl)methyl]boronic acid typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-5-fluorophenyl)methyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds are the primary products.

    Oxidation: Phenols or quinones are formed.

    Substitution: Substituted benzene derivatives with new functional groups replacing the halogens.

Scientific Research Applications

[(2-Chloro-5-fluorophenyl)methyl]boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Chloro-5-fluorophenyl)methyl]boronic acid in chemical reactions involves the formation of transient intermediates that facilitate bond formation or cleavage. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The chlorine and fluorine substituents influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

[(2-Chloro-5-fluorophenyl)methyl]boronic acid can be compared with other boronic acids, such as:

The unique combination of chlorine and fluorine in this compound imparts distinct properties, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C7H7BClFO2

Molecular Weight

188.39 g/mol

IUPAC Name

(2-chloro-5-fluorophenyl)methylboronic acid

InChI

InChI=1S/C7H7BClFO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,11-12H,4H2

InChI Key

NZIILIXKNAVDGO-UHFFFAOYSA-N

Canonical SMILES

B(CC1=C(C=CC(=C1)F)Cl)(O)O

Origin of Product

United States

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